2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the pyridazine ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or nitrating agents can be used under controlled conditions.
Cyclization: The formation of the pyridazine ring involves cyclization reactions, often using hydrazine derivatives
Scientific Research Applications
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their role in cell signaling and as plant hormones.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The biological activity of this compound is primarily due to its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and 5-methoxytryptamine . Compared to these, 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one has a unique combination of indole and pyridazine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H21N3O3/c1-15-23(18-13-17(29-3)9-11-20(18)25(15)2)21(27)14-26-22(28)12-10-19(24-26)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3 |
InChI Key |
GZFOQZAYXBCAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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